molecular formula C15H14BrNO6S B5915524 ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B5915524
M. Wt: 416.2 g/mol
InChI Key: XKNDMZNLJWHLHF-LFYBBSHMSA-N
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Description

Ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a thiazolidine ring, a brominated aromatic system, and an ester functional group, making it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: De-brominated thiazolidine derivatives

    Substitution: Amino or thiol-substituted thiazolidine derivatives

Scientific Research Applications

Ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Analytical Chemistry: Employed as a standard or reagent in various analytical techniques such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The brominated aromatic system can engage in π-π stacking interactions with aromatic amino acids in proteins, while the thiazolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
  • Ethyl [(5E)-5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
  • Ethyl [(5E)-5-(2-bromo-4-hydroxy-5-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Uniqueness

Ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to the presence of both bromine and methoxy groups on the aromatic ring, which can significantly influence its reactivity and interaction with biological targets. The combination of these functional groups provides a distinct profile compared to other similar compounds, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO6S/c1-3-23-13(19)7-17-14(20)12(24-15(17)21)5-8-4-11(22-2)10(18)6-9(8)16/h4-6,18H,3,7H2,1-2H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNDMZNLJWHLHF-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2Br)O)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2Br)O)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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